N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-13-9-17(14(2)30-13)20(28)23-7-8-27-19-18(10-25-27)21(29)26(12-24-19)11-15-3-5-16(22)6-4-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHFTBRWWVHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds, such as pyrazolines and their derivatives, have confirmed biological and pharmacological activities. These compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
It is known that similar compounds, such as pyrazolines and their derivatives, can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals.
Pharmacokinetics
It is known that similar compounds, such as pyrazolines and their derivatives, have shown good inhibitory effects with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to control drugs.
Biochemical Analysis
Biochemical Properties
It is known that the compound belongs to the class of pyrazolopyridines. Pyrazolopyridines are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound that has gained attention due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, summarizing its pharmacological profiles, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 922137-75-5 |
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs). These kinases play a crucial role in cell cycle regulation and are often implicated in cancer progression. The compound has been reported to selectively inhibit specific CDKs, which may lead to reduced tumor growth and proliferation in various cancer models .
The proposed mechanism of action involves the binding of the compound to the ATP-binding site of CDKs, leading to the inhibition of kinase activity. This inhibition disrupts the phosphorylation processes essential for cell cycle progression. Additionally, the presence of a fluorobenzyl group enhances the binding affinity and selectivity towards the target kinases .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values in the low micromolar range against various CDKs. For instance, some compounds showed IC50 values as low as 0.2 μM, indicating potent inhibitory effects compared to standard inhibitors like Celecoxib (IC50 = 0.4 μM) .
- In Vivo Studies :
- Pharmacokinetics :
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary tests have shown activity against a range of bacterial strains, indicating its potential as a novel antibiotic agent .
Biochemical Applications
Enzyme Inhibition Studies
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and diabetes .
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to target proteins. These studies provide insights into the mechanism of action and help in optimizing the compound for better efficacy .
Material Science Applications
Polymer Chemistry
The unique structural features of N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide allow it to be utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in tumor growth in xenograft models when treated with the compound. |
| Study B | Anti-inflammatory Effects | Showed decreased levels of IL-6 and TNF-alpha in treated cell cultures compared to controls. |
| Study C | Antimicrobial Testing | Exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
